(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol

nNOS inhibition neuroprotection nitric oxide synthase

This chiral (3R)-hydroxypyrrolidine-aminopyridine building block is essential for stereospecific medicinal chemistry. Its defined (R)-configuration directly impacts target binding (e.g., nNOS IC50 42 μM) and is not interchangeable with the (S)-enantiomer or 3-methyl analog. Procure with confidence for CNS-focused library synthesis, chiral reference standards, or nNOS pathway studies. Ensures experimental reproducibility compared to undefined stereochemistry alternatives.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
CAS No. 921592-89-4
Cat. No. B12924044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol
CAS921592-89-4
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C2=CN=C(C=C2)N
InChIInChI=1S/C9H13N3O/c10-9-2-1-7(5-11-9)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2,(H2,10,11)/t8-/m1/s1
InChIKeyFIBWPOGUCLIZFA-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol (CAS 921592-89-4): A Chiral Pyrrolidine Scaffold for Targeted CNS and Oncology Research


(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol (CAS 921592-89-4) is a chiral pyrrolidine derivative defined by its (3R)-hydroxypyrrolidine core N-substituted with a 6-aminopyridin-3-yl moiety . This compound serves as a versatile synthetic intermediate and building block for the development of biologically active molecules , with its stereospecific (R) configuration making it of particular interest for generating enantiomerically pure compounds in medicinal chemistry .

Why Generic Substitution of (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol (921592-89-4) Introduces Experimental Risk


Substituting (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol with close analogs like the (S)-enantiomer or the 3-methyl derivative introduces significant variability in biological activity and target selectivity. The (R)-stereochemistry directly influences binding to enzymes such as neuronal nitric oxide synthase (nNOS), with the opposite (S)-enantiomer expected to exhibit markedly different affinity [1]. Furthermore, the 3-hydroxy group on the pyrrolidine ring is critical for hydrogen bonding interactions and metabolic stability, and its replacement with a 3-methyl group (as in CAS 921592-92-9) alters both the compound's pharmacokinetic profile and its synthetic utility as a building block . Therefore, any procurement decision based solely on the core aminopyridine-pyrrolidine scaffold without regard to stereochemistry and exact substitution pattern risks experimental failure due to altered target engagement or synthetic outcomes.

Quantitative Performance Benchmarks for (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol (921592-89-4) Against In-Class Comparators


nNOS Inhibitory Potency: (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol vs. Reported Class Comparator

The compound exhibits inhibitory activity against rat neuronal nitric oxide synthase (nNOS) with an IC50 of 42 μM in a cellular assay [1]. A separate report notes a slightly more potent IC50 of 28 μM for this compound against nNOS, though this value is cited from a comment on a publication and should be interpreted with caution [2]. In comparison, the class of pyrrolidin-3-ol nNOS inhibitors includes compounds with significantly higher potency, such as (3R,4R)-4-((4-fluorophenethyl)amino)pyrrolidin-3-ol, which reportedly acts as a selective nNOS inhibitor with an IC50 in the low nanomolar range . This places (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol in the moderate potency category, making it suitable as a reference tool compound or synthetic intermediate rather than a high-affinity probe.

nNOS inhibition neuroprotection nitric oxide synthase

Selectivity Profile: iNOS vs. nNOS for (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol (921592-89-4)

The compound demonstrates measurable selectivity for human inducible NOS (iNOS) over rat neuronal NOS (nNOS). Against human iNOS in an enzymatic assay, the compound exhibits a Ki of 8.95 μM [1]. In contrast, against rat nNOS in a cellular assay, the IC50 is 42 μM [2]. While a direct comparison is limited by the different assay formats (Ki vs. IC50) and species (human vs. rat), the data suggest a potential preference for the inducible isoform. This contrasts with the prototypical nNOS inhibitor profile of certain aminopyridine-pyrrolidine analogs that are designed for high nNOS selectivity, such as the compounds disclosed in US9090589 with Ki values <100 nM for nNOS and >1 μM for iNOS [3].

iNOS isoform selectivity nitric oxide synthase

Stereochemical Purity: (3R)-Enantiomer vs. (3S)-Enantiomer (CAS 1649468-57-4)

(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol (CAS 921592-89-4) is the defined (R)-enantiomer with a specific optical rotation and chiral purity of ≥97% as supplied by reputable vendors . The corresponding (3S)-enantiomer is a distinct chemical entity with its own CAS number (1649468-57-4) . In chiral biological systems, the two enantiomers are expected to exhibit different pharmacological and toxicological profiles. While direct comparative bioactivity data between the enantiomers is not publicly available, the principle of stereospecificity dictates that the (3R) and (3S) forms are not interchangeable for any application requiring defined stereochemistry.

stereochemistry enantiomeric purity chiral resolution

Synthetic Utility: Pyrrolidin-3-ol Core vs. 3-Methyl Analog (CAS 921592-92-9)

The 3-hydroxy group on the pyrrolidine ring of (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol serves as a key functional handle for further derivatization, including esterification, etherification, and oxidation, as well as a site for hydrogen bonding interactions with biological targets . The 3-methyl analog (CAS 921592-92-9) replaces this hydroxyl with a methyl group, resulting in increased lipophilicity (cLogP ~1.1 vs. ~0.2) and loss of the hydrogen bond donor/acceptor capacity . This modification is known to alter both synthetic versatility and pharmacokinetic properties such as metabolic stability and brain penetration. No direct comparative data exists for these two specific compounds, but structure-activity relationship (SAR) studies on related pyrrolidine series confirm that the 3-OH group is a critical determinant of both synthetic utility and target engagement [1].

synthetic building block hydrogen bonding metabolic stability

Optimal Scientific and Industrial Use Cases for (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol (921592-89-4)


Neuroscience Research: nNOS/iNOS Tool Compound for Cellular Assays

Due to its moderate inhibitory activity against nNOS (IC50 42 μM) and iNOS (Ki 8.95 μM), this compound is best utilized as a reference compound in nitric oxide synthase inhibition studies, particularly in cellular models where complete blockade of nNOS is not required . It is not suitable as a high-potency probe for target validation studies that require low nanomolar affinity.

Medicinal Chemistry: Chiral Building Block for CNS-Penetrant Lead Optimization

The (3R)-hydroxypyrrolidine core with the 6-aminopyridine substituent provides a privileged scaffold for synthesizing novel CNS-active compounds. The 3-OH group serves as a functional handle for generating prodrugs or improving metabolic stability . This compound is a key intermediate for creating focused libraries of nNOS inhibitors or mGlu5 negative allosteric modulators, as demonstrated in related pyrrolidine series [1].

Pharmacology: Stereospecific Reference Standard

The defined (3R)-stereochemistry and high enantiomeric purity (≥97%) make this compound an ideal reference standard for chiral analytical method development and for studies investigating the role of stereochemistry in biological activity . It can be used to confirm the stereospecificity of a target or to validate the enantiomeric purity of synthetic batches.

Cancer Research: NOS-Related Melanoma Studies

Given the documented role of nNOS in melanoma progression and the existence of a patent (US9090589) for nNOS inhibitors in melanoma therapy, this compound may serve as a starting point or reference in projects investigating the NOS pathway in cancer [1]. Its moderate potency is suitable for pathway deconvolution studies where complete inhibition is not the goal.

Quote Request

Request a Quote for (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.